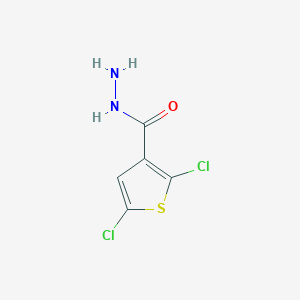

2,5-Dichlorothiophene-3-carbohydrazide

描述

2,5-Dichlorothiophene-3-carbohydrazide is a chemical compound with the molecular formula C₅H₄Cl₂N₂OS and a molecular weight of 211.07 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms and a carbohydrazide group attached to the thiophene ring

属性

IUPAC Name |

2,5-dichlorothiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2OS/c6-3-1-2(4(7)11-3)5(10)9-8/h1H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGRHOXSKSEHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorothiophene-3-carbohydrazide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

化学反应分析

Types of Reactions

2,5-Dichlorothiophene-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives.

科学研究应用

Overview

2,5-Dichlorothiophene-3-carbohydrazide is an organic compound derived from thiophene, characterized by the presence of two chlorine atoms and a carbohydrazide functional group. This compound has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique chemical structure allows it to participate in various reactions and serve as a precursor for more complex compounds.

Chemistry

This compound serves as a critical building block in organic synthesis. It is utilized in:

- Synthesis of Heterocyclic Compounds : The compound can be transformed into various heterocycles through cyclization reactions.

- Reagents in Organic Reactions : It acts as a reagent for nucleophilic substitutions and condensation reactions.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial effects against various pathogens.

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against certain fungal strains.

Medicinal Chemistry

The compound is being investigated as a precursor for pharmaceutical agents:

- Drug Development : Its derivatives are explored for potential therapeutic applications, particularly in treating infections due to its antimicrobial properties.

- Bioactive Compound Synthesis : It is used to synthesize compounds with potential anticancer activity.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | This compound showed significant inhibition against E. coli and S. aureus. |

| Study B | Synthesis of novel antifungal agents | Derivatives exhibited enhanced antifungal activity compared to standard treatments. |

| Study C | Investigation of drug-like properties | The compound demonstrated favorable pharmacokinetic profiles in preliminary assays. |

作用机制

The mechanism of action of 2,5-Dichlorothiophene-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Similar Compounds

2,5-Dichlorothiophene-3-carboxylic acid: A precursor in the synthesis of 2,5-Dichlorothiophene-3-carbohydrazide.

2,5-Dichlorothiophene: A simpler derivative of thiophene with two chlorine atoms.

Thiophene-3-carbohydrazide: A related compound with a carbohydrazide group but without the chlorine atoms.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a carbohydrazide group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

生物活性

2,5-Dichlorothiophene-3-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₅Cl₂N₃OS

- Molecular Weight : 232.1 g/mol

This compound features a thiophene ring substituted with two chlorine atoms and a carbohydrazide functional group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

- Mechanism of Action : The compound may interact with microbial enzymes or cell membranes, disrupting essential cellular processes. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer properties. Studies have indicated that it can inhibit the proliferation of cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of various derivatives of thiophene compounds, including this compound. Results showed that certain derivatives exhibited IC50 values in the micromolar range against different cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. SAR studies reveal that:

- Substituents on the thiophene ring can significantly affect potency.

- The presence of electron-withdrawing groups enhances antimicrobial activity .

Table 1: Summary of Biological Activities

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-dichlorothiophene-3-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2,5-dichlorothiophene-3-carbonyl chloride with hydrazine hydrate. Reaction optimization involves controlling temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 molar ratio of carbonyl chloride to hydrazine). Solvent selection (e.g., THF or dichloromethane) impacts yield and purity. Post-synthesis, recrystallization in trichloromethane or ethyl acetate is recommended for purification .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and carbonyl/hydrazide functional groups.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% recommended for pharmacological studies).

- Elemental Analysis : Confirm empirical formula (CHClNOS) with <0.3% deviation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential dermal/ocular irritation. Work in a fume hood to avoid inhalation. Toxicity data (e.g., LD) should be referenced from peer-reviewed toxicological profiles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in thiophene ring substitution be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. Computational modeling (e.g., DFT calculations) predicts reactive sites on the thiophene ring. Experimentally, directing groups (e.g., carbonyl in 3-position) enhance specificity. For example, phosphoryl trichloride-mediated cyclization improves yield in multi-step syntheses .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Dose-Response Curves : Use ≥3 independent replicates.

- Control Experiments : Include vehicle-only controls and reference compounds (e.g., cisplatin for cytotoxicity assays).

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., dichlorophenyl acetohydrazides) to identify trends .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Apply in silico tools:

- ADMET Prediction : Software like SwissADME or ADMETLab 2.0 estimates absorption, metabolism, and toxicity.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors). Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How can researchers design derivatives to enhance the compound’s bioavailability?

- Methodological Answer : Modify the hydrazide moiety:

- Prodrug Strategies : Introduce ester or amide prodrugs to improve solubility.

- Lipophilicity Optimization : Adjust logP values via substituent addition (e.g., methyl groups) while maintaining <5 H-bond donors/acceptors.

- In Vivo Testing : Use rodent models to compare oral vs. intravenous administration .

Data Contradiction Analysis

Q. How should conflicting toxicity data between in vitro and in vivo studies be interpreted?

- Methodological Answer : Discrepancies may arise from metabolic activation (e.g., cytochrome P450 enzymes in vivo). Conduct metabolite profiling (LC-MS/MS) and compare with in vitro hepatocyte assays. Use species-specific models (e.g., humanized mice) to bridge gaps .

Research Design Considerations

Q. What experimental controls are essential for reproducibility in pharmacological studies?

- Methodological Answer : Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。